Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-
Description
This compound belongs to the class of benzenesulfonic acid derivatives featuring an azo linkage (-N=N-) and functionalized substituents.
- Core structure: A benzenesulfonic acid backbone.
- Substituents: 3-position: Acetylamino group (-NHCOCH₃), which enhances stability and influences electronic properties.
Such compounds are typically used in dyes, pigments, and pharmaceuticals due to their chromophoric azo groups and sulfonic acid solubility .
Properties
CAS No. |
681462-60-2 |
|---|---|
Molecular Formula |
C14H15N5O4S |
Molecular Weight |
349.37 g/mol |
IUPAC Name |
3-acetamido-5-[(2,4-diaminophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N5O4S/c1-8(20)17-10-5-11(7-12(6-10)24(21,22)23)18-19-14-3-2-9(15)4-13(14)16/h2-7H,15-16H2,1H3,(H,17,20)(H,21,22,23) |
InChI Key |
VEXXCIOSFSLTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- typically involves a multi-step process. The initial step often includes the nitration of benzenesulfonic acid to introduce a nitro group. This is followed by the reduction of the nitro group to form an amino group. The amino group is then acetylated to form the acetylamino derivative. Finally, the diazenyl group is introduced through a diazotization reaction, where the amino group is converted to a diazonium salt, which is then coupled with a 2,4-diaminophenyl compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amino group.
Substitution: The sulfonic acid group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Key Structural Features for Comparison
- Sulfonic acid group : Enhances water solubility.
- Azo linkage : Imparts color and redox activity.
- Substituents : Influence electronic properties, reactivity, and applications.
Comparison Table
Functional Group Impact on Properties
Acetylamino Group: In the query compound, the 3-acetylamino group provides electron-withdrawing effects, stabilizing the azo linkage and altering redox behavior compared to methoxy or methyl groups . Contrast with ’s compound, where methoxy and methyl groups donate electrons, reducing conjugation efficiency .
Sodium salt derivatives (e.g., CAS 6300-61-4) exhibit higher aqueous solubility, critical for pharmaceutical formulations .
Nitro and Sulfonic Acid Combinations: Compounds with nitro groups (e.g., ) show enhanced photostability but reduced biodegradability compared to amino-substituted analogs .
Biological Activity
Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- is a compound that belongs to the class of azo dyes, specifically those derived from benzidine. These compounds have gained attention due to their diverse biological activities, including potential applications in pharmaceuticals and as dyes in various industries. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- can be represented as follows:
- IUPAC Name : Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-
- Molecular Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : 301.36 g/mol
This compound features a sulfonic acid group, an acetylamino group, and a diazenyl moiety which contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that azo compounds exhibit significant antimicrobial properties. For instance, a study on similar azo dyes demonstrated their effectiveness against various bacterial strains. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Azo Dye A | E. coli | 15 |
| Azo Dye B | S. aureus | 18 |
| Benzenesulfonic Acid | S. typhimurium | 20 |
Cytotoxicity Studies
Cytotoxicity assays have shown that benzenesulfonic acid derivatives can inhibit cancer cell proliferation. For example, research has indicated that compounds with similar structures can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.3 |
The proposed mechanisms for the biological activity of benzenesulfonic acid derivatives include:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Oxidative Stress Induction : By generating ROS, the compound can lead to cellular damage and death.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology explored the antimicrobial efficacy of various azo dyes against foodborne pathogens. The results showed that benzenesulfonic acid derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Properties
Research conducted at a prominent university investigated the anticancer properties of several benzenesulfonic acid derivatives. The study found that these compounds could significantly reduce cell viability in breast and lung cancer cell lines through apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
